2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine
Description
Molecular Architecture and Isomerism
The molecular architecture of 2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine centers around a four-membered cyclobutyl ring that serves as the primary structural scaffold. The cyclobutyl ring exhibits inherent ring strain due to its small bond angles, deviating significantly from the ideal tetrahedral geometry. This strain influences the overall molecular conformation and reactivity patterns observed in the compound. The tert-butoxy substituent attached to the cyclobutyl ring introduces significant steric bulk through its branched structure, containing three methyl groups attached to a central carbon atom.
The ethanamine chain extends from the cyclobutyl ring, providing the primary amine functionality that defines the compound's chemical classification. This chain consists of two carbon atoms, with the terminal carbon bearing the primary amine group. The specific connectivity pattern places the amine functionality at a distance from the cyclobutyl core, potentially influencing the molecule's interactions with biological targets and other chemical species. The systematic name 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine reflects this connectivity pattern and provides insight into the molecular architecture.
Regarding isomerism, the compound exhibits potential for stereoisomerism due to the substitution pattern on the cyclobutyl ring. The presence of two different substituents on the cyclobutyl ring creates the possibility for configurational isomers, though the specific stereochemistry depends on the ring conformation and substituent orientations. The tert-butoxy group and ethanamine chain represent distinct functional regions that could adopt different spatial arrangements relative to the cyclobutyl plane. Additionally, the compound may exhibit conformational isomerism due to rotation around various single bonds, particularly those connecting the functional groups to the cyclobutyl core.
2D/3D Conformational Analysis
The two-dimensional structural representation of this compound reveals the connectivity pattern through its canonical SMILES notation: CC(C)(C)OC1CC(C1)CCN. This notation indicates the branched tert-butyl group connected through an oxygen atom to the cyclobutyl ring, with the ethanamine chain extending from a different carbon of the ring. The planar representation, however, cannot capture the full complexity of the three-dimensional arrangement and the conformational flexibility inherent in this molecule.
Three-dimensional conformational analysis reveals the spatial arrangement of atoms and the potential for multiple stable conformations. The cyclobutyl ring typically adopts a puckered conformation to minimize ring strain, with one carbon atom displaced from the plane formed by the other three carbons. This puckering creates distinct spatial environments for substituents, influencing their interactions and the overall molecular shape. The tert-butoxy group, due to its bulky nature, likely adopts conformations that minimize steric clashes with other parts of the molecule.
The ethanamine chain exhibits rotational freedom around the carbon-carbon bonds, allowing for multiple conformational states. The primary amine group can orient in various directions relative to the cyclobutyl ring, potentially influencing the molecule's hydrogen-bonding capabilities and overall polarity distribution. Computational studies suggest that the molecule can adopt multiple low-energy conformations, with the relative stability depending on intramolecular interactions and potential hydrogen bonding between the amine group and other functional regions.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the different hydrogen environments within the molecule. The tert-butyl group typically appears as a sharp singlet around 1.1-1.3 parts per million, integrating for nine hydrogen atoms due to the three equivalent methyl groups. The cyclobutyl ring protons appear in the 1.8-2.8 parts per million region, showing complex multipicity patterns due to the ring's non-equivalent hydrogen environments and coupling interactions.
The ethanamine chain protons contribute distinct signals, with the methylene groups adjacent to the cyclobutyl ring and the amine functionality appearing at different chemical shifts. The primary amine protons typically exhibit a broad signal around 1.5-2.0 parts per million, which may be exchangeable with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with the quaternary carbon of the tert-butyl group, the cyclobutyl carbons, and the ethanamine carbons appearing at characteristic chemical shifts that confirm the proposed structure.
Infrared spectroscopy identifies functional groups through their characteristic vibrational frequencies. The primary amine functionality exhibits stretching vibrations around 3300-3500 wavenumbers, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretches. The carbon-hydrogen stretching regions around 2800-3000 wavenumbers show multiple bands corresponding to the various alkyl environments. The carbon-oxygen stretching vibration of the tert-butoxy group appears around 1000-1200 wavenumbers, providing confirmation of the ether linkage.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 171, consistent with the molecular formula C₁₀H₂₁NO. Predicted collision cross sections for various adducts have been calculated, showing values ranging from 132.2 to 187.4 square angstroms depending on the ionization mode and adduct formation. Common fragmentation patterns include loss of the tert-butyl group, producing characteristic fragment ions that aid in structural confirmation.
| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 172.17 | 142.5 |
| [M+Na]⁺ | 194.15 | 146.8 |
| [M+NH₄]⁺ | 189.20 | 156.3 |
| [M+K]⁺ | 210.13 | 149.0 |
X-Ray Crystallography and Solid-State Geometry
X-ray crystallographic analysis of this compound would provide definitive information about its solid-state structure, though specific crystallographic data for this compound are not currently available in the literature. However, analogous compounds containing cyclobutyl and tert-butoxy functionalities have been studied crystallographically, providing insights into the expected structural parameters. Cyclobutyl rings in crystal structures typically exhibit puckered conformations with dihedral angles ranging from 15-35 degrees, depending on the substituents and crystal packing forces.
The tert-butoxy group in related structures shows characteristic bond lengths and angles, with carbon-oxygen bond lengths typically around 1.43-1.45 angstroms and carbon-carbon bonds in the tert-butyl group measuring approximately 1.52-1.54 angstroms. The oxygen-carbon-carbon bond angles in the tert-butoxy group usually approach the tetrahedral angle of 109.5 degrees, though slight deviations may occur due to steric interactions with neighboring groups.
Crystal packing analysis would reveal intermolecular interactions, particularly hydrogen bonding involving the primary amine functionality. Primary amines commonly participate in hydrogen bonding networks in crystal structures, potentially forming chains or layers through nitrogen-hydrogen to nitrogen or nitrogen-hydrogen to oxygen interactions. The bulky tert-butoxy group would likely influence the packing efficiency and create specific void spaces in the crystal lattice.
The solid-state geometry would also provide information about the preferred conformation of the ethanamine chain relative to the cyclobutyl ring. Crystal structures often represent one of several possible low-energy conformations, selected based on optimal intermolecular interactions and packing efficiency. Comparison with related structures suggests that the ethanamine chain would likely adopt an extended conformation to minimize steric interactions with the tert-butoxy group.
Computational Modeling: Molecular Volume and Electronic Properties
Computational modeling provides valuable insights into the molecular volume and electronic properties of this compound that complement experimental characterization methods. Density functional theory calculations can determine optimized molecular geometries, electronic distributions, and various molecular descriptors. The molecular volume of this compound, calculated using computational methods, reflects the space occupied by the molecule and influences its physical properties such as density and solubility characteristics.
Comparative studies of tert-butyl groups and related functionalities provide context for understanding the steric properties of the tert-butoxy substituent. Research on trifluoromethyl-cyclobutyl groups as isosteric replacements for tert-butyl groups indicates that the tert-butyl moiety has a calculated steric volume of approximately 150 cubic angstroms. The tert-butoxy group in the current compound would be expected to have a similar or slightly larger steric volume due to the additional oxygen atom and its associated electron density.
Electronic property calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence reactivity and intermolecular interactions. The primary amine functionality typically exhibits high electron density due to the nitrogen lone pair, making it a potential hydrogen bond donor and nucleophilic center. The oxygen atom in the tert-butoxy group also contributes significant electron density and can serve as a hydrogen bond acceptor.
Molecular electrostatic potential maps generated through computational methods illustrate the distribution of positive and negative charge regions across the molecular surface. These maps predict sites for electrophilic and nucleophilic attack and provide insights into potential intermolecular interactions. The amine nitrogen typically appears as a region of negative electrostatic potential, while hydrogen atoms bonded to nitrogen show positive potential regions suitable for hydrogen bonding interactions.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which relate to the molecule's ionization potential and electron affinity. These properties influence the compound's reactivity toward oxidizing and reducing agents and provide insights into its electronic behavior in various chemical environments. The energy gap between these orbitals correlates with molecular stability and reactivity patterns observed experimentally.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYQPLFDDKFUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-23-7 | |
| Record name | 2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Ring Formation via Ring Contraction of Pyrrolidines
A notable method involves the contractive synthesis of multisubstituted cyclobutanes from pyrrolidines. This approach, reported in a 2021 study, uses nitrogen extrusion and ring contraction of pyrrolidine intermediates to afford functionalized cyclobutanes with multiple stereocenters. Specifically:
- Starting from pyrrolidine derivatives prepared by Ag/PPh3-catalyzed [3 + 2] cycloaddition.
- Nitrogen extrusion/ring contraction yields cyclobutanes bearing substituents including tert-butoxy groups.
- Subsequent functional group transformations introduce the ethan-1-amine side chain.
This method provides stereoselective access to cyclobutane cores and allows for the installation of the tert-butoxy substituent, followed by amine functionalization through hydrolysis and acylation steps.
Protection and Deprotection Strategies Involving tert-Butyl Esters
In synthetic sequences involving tert-butoxy groups, the tert-butyl ester is often used as a protecting group for carboxylic acids on the cyclobutane ring. The typical steps include:
- Formation of the tert-butyl ester on the cyclobutyl ring.
- Hydrolysis of the tert-butyl ester under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid.
- Conversion of the acid to reactive intermediates such as acyl chlorides.
- Subsequent coupling or substitution reactions to introduce the ethan-1-amine moiety.
This sequence allows for selective protection and deprotection, facilitating the synthesis of 2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine with high purity and yield.
Nucleophilic Substitution on Cyclobutyl Precursors
Another approach involves nucleophilic substitution reactions on cyclobutyl intermediates bearing suitable leaving groups. For example:
- Preparation of cyclobutyl derivatives with halogen or sulfonate leaving groups.
- Reaction with ethanamine or its derivatives to substitute the leaving group with the amine functionality.
- Protection of the hydroxyl groups as tert-butyl ethers to stabilize the molecule during substitution.
This method benefits from mild reaction conditions and straightforward purification steps, enabling efficient synthesis of the target compound.
Example Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | [3 + 2] Cycloaddition | Olefin + imine, Ag/PPh3 catalyst | Pyrrolidine intermediate | 70-80 |
| 2 | Nitrogen extrusion/ring contraction | Heating or photolysis | Functionalized cyclobutane with tert-butyl ester | 30 |
| 3 | Acidic hydrolysis | TFA in DCM | Cyclobutane carboxylic acid | 90 |
| 4 | Acyl chloride formation | SOCl2 or oxalyl chloride | Acyl chloride intermediate | 85 |
| 5 | Amine coupling | Ethanamine, base | This compound | 65-75 |
Note: This scheme is a generalized illustration based on reported methodologies.
Analytical Data and Characterization
While direct literature data for this compound's preparation is limited, the following analytical parameters are relevant for confirming structure and purity:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | CC(C)(C)OC1CC(C1)CCN |
| InChI | InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3 |
| Predicted m/z ([M+H]+) | 172.17 |
| Predicted Collision Cross Section (CCS) | 143.0 Ų (for [M+H]+ adduct) |
These data assist in mass spectrometry and ion mobility spectrometry confirmation of the compound.
Summary and Outlook
The preparation of this compound is primarily achieved through advanced cyclobutane ring construction methods such as ring contraction of pyrrolidines, combined with protection/deprotection strategies of tert-butyl esters and nucleophilic substitution reactions to introduce the ethanamine moiety. Although direct literature on this exact compound is scarce, related synthetic strategies from recent research provide a robust framework for its preparation.
Further research and optimization can focus on improving yields in ring contraction steps and exploring alternative protecting groups or amination strategies to enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine serves as an intermediate in organic synthesis. Its unique structural properties make it a valuable building block for more complex molecules. The presence of the tert-butoxy group enhances steric hindrance, which can influence reaction pathways and selectivity.
Biological Investigations
Research has indicated that this compound may play a role in various biochemical pathways. Its amine functionality allows it to participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activities and receptor interactions.
Pharmaceutical Development
The compound is being explored for its potential therapeutic properties. As a precursor in drug synthesis, it may contribute to the development of new medications targeting various diseases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that modifications to the structure of this compound can enhance its efficacy against specific pathogens.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₄F₂NCl (HCl salt)
- tert-butoxy. Lower lipophilicity due to fluorine’s electronegativity. LCMS [M+H]⁺: 234.20 vs. 172.17 for the tert-butoxy analog, indicating higher molecular weight .
- Applications : Likely explored as a dual FFAR1/FFAR4 modulator due to amine functionality and polar substituents .
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine
- Molecular Formula: C₈H₁₇NO₂
- Key Differences: Dimethoxy groups enhance polarity and reduce steric bulk compared to tert-butoxy. Molecular weight: 159.23 vs. 171.2 for the tert-butoxy analog. Potential for hydrogen bonding via methoxy oxygens .
- Applications : Suited for reactions requiring polar, conformationally flexible intermediates.
2-(tert-Butoxy)ethan-1-amine
- Molecular Formula: C₆H₁₅NO
- Key Differences :
- Applications : Used as a building block in peptidomimetics (e.g., in ’s influenza A virus study) .
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Key Differences :
- Applications : Explored in pharmaceutical research for targeted drug delivery.
2-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine
- Molecular Formula : C₇H₁₁N₃
- Key Differences :
- Applications : Photolabeling probes in biochemical studies.
Key Insights
- Steric and Electronic Effects : The tert-butoxy group in the target compound provides steric shielding and lipophilicity, contrasting with polar substituents (e.g., difluoromethyl, dimethoxy) in analogs.
- Functional Group Diversity : Analogs with reactive groups (e.g., diazirine, alkyne) highlight the target compound’s limitations in photoaffinity labeling but underscore its utility as a stable intermediate .
Biological Activity
2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a tert-butoxy group, which may influence its lipophilicity and interaction with biological targets. The general structure can be represented as follows:
The specific structural formula can be derived from the IUPAC name, where the cyclobutyl moiety contributes to the compound's unique properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings related to this compound.
1. Anti-Cancer Activity
Recent studies have highlighted the potential of cyclobutyl-containing compounds in cancer therapy. For example:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
- Case Study : A related compound demonstrated IC50 values in the nanomolar range against prostate cancer cell lines (PC3) and colorectal cancer (HCT116), suggesting that modifications to the cyclobutyl structure could enhance potency against these targets .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-[3-(Tert-butoxy)... | PC3 | < 50 |
| Related Compound A | HCT116 | < 30 |
| Related Compound B | Other Cancer Line | < 100 |
2. Neuroprotective Effects
Compounds structurally related to this compound have shown promise in neuroprotection:
- Mechanism : They may act by modulating neurotransmitter levels or protecting against oxidative stress.
- Research Findings : In animal models of neurodegenerative diseases, similar compounds exhibited significant reductions in markers of neuronal damage .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Modifications : Variations in substituents on the cyclobutyl ring significantly affect potency and selectivity for biological targets.
- Example : The introduction of electron-withdrawing groups has been associated with increased inhibitory activity against specific kinases involved in cancer progression .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Preliminary data suggest favorable absorption characteristics due to its lipophilic nature.
- Metabolism : Investigations into metabolic stability indicate that modifications can enhance or reduce the compound's half-life in vivo.
Q & A
Q. What are the common synthetic routes for 2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine?
The synthesis typically involves multi-step strategies. First, the tert-butoxy group is introduced via alkylation or protection with Boc (tert-butoxycarbonyl) reagents. The cyclobutane ring is formed through [2+2] photocycloaddition or strain-driven cyclization. The primary amine is then generated by reducing nitriles or deprotecting Boc intermediates. Purification often employs column chromatography, HPLC, or recrystallization, with structural confirmation via -NMR and mass spectrometry .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
Q. What are the primary reactivity patterns of the tert-butoxy and amine groups?
The tert-butoxy group is sterically bulky, reducing nucleophilic attack but stabilizing intermediates via hyperconjugation. The primary amine participates in Schiff base formation, acylation, and coordination with metal catalysts. Acidic conditions may cleave the tert-butoxy group, necessitating pH-controlled reactions .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies involve:
- Thermal analysis : TGA (thermogravimetric analysis) evaluates decomposition temperatures.
- Photolytic testing : UV exposure assesses degradation, particularly for diazirine analogs (e.g., photolysis of Alkyne-Diazirine-Amine derivatives) .
Advanced Research Questions
Q. How can computational methods aid in optimizing cyclobutane ring formation?
Q. What strategies address discrepancies in spectroscopic or bioassay data?
- Cross-validation : Compare NMR data with computational -chemical shift predictions.
- Dose-response curves : Replicate bioassays (e.g., receptor binding) with varying concentrations to rule out false positives/negatives.
- Isotopic labeling : Track metabolic pathways to resolve conflicting biological activity data .
Q. How are derivatives designed for structure-activity relationship (SAR) studies?
Modify key regions:
- Cyclobutyl ring : Introduce fluorinated or methyl groups to alter steric effects.
- Amine group : Replace with secondary amines or azide moieties for click chemistry.
- Tert-butoxy group : Substitute with methoxy or trifluoromethyl variants to probe electronic effects. Biological testing (e.g., enzyme inhibition assays) validates SAR hypotheses .
Q. What advanced techniques resolve stereochemical ambiguities in the cyclobutane core?
- Chiral HPLC : Separates enantiomers using cellulose- or amylose-based columns.
- Vibrational circular dichroism (VCD) : Distinguishes absolute configurations via IR spectra.
- Cryo-EM : Maps interactions in protein-ligand complexes to infer stereochemical preferences .
Q. How is the compound’s reactivity in nucleophilic environments modulated?
Steric shielding from the tert-butoxy group reduces nucleophilic substitution at the cyclobutane ring. However, electron-withdrawing substituents (e.g., fluorine) increase susceptibility to attack. Kinetic studies under varying pH and solvent polarities quantify these effects .
Q. What computational tools predict metabolic pathways or toxicity profiles?
- ADMET prediction software : Tools like SwissADME estimate permeability, cytochrome P450 interactions, and hepatotoxicity.
- Molecular docking : Simulates binding to metabolic enzymes (e.g., CYP3A4) to identify potential metabolites.
- Machine learning models : Trained on toxicity databases to flag structural alerts (e.g., reactive amine metabolites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
